Ethyl (2E)-3-(2-hydroxy-4-methylphenyl)prop-2-enoate
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Overview
Description
Ethyl (2E)-3-(2-hydroxy-4-methylphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-3-(2-hydroxy-4-methylphenyl)prop-2-enoate can be achieved through several methods. One common approach involves the esterification of (2E)-3-(2-hydroxy-4-methylphenyl)prop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Claisen-Schmidt condensation of 2-hydroxy-4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide. This reaction produces the desired ester along with water as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-(2-hydroxy-4-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-methylbenzoic acid or 2-hydroxy-4-methylbenzaldehyde.
Reduction: Formation of ethyl (2E)-3-(2-hydroxy-4-methylphenyl)prop-2-en-1-ol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Ethyl (2E)-3-(2-hydroxy-4-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (2E)-3-(2-hydroxy-4-methylphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, its antioxidant properties may involve scavenging free radicals and preventing oxidative damage to cells. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Ethyl (2E)-3-(2-hydroxy-4-methylphenyl)prop-2-enoate can be compared with similar compounds such as:
Ethyl (2E)-3-(2-hydroxyphenyl)prop-2-enoate: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
Ethyl (2E)-3-(4-hydroxy-3-methylphenyl)prop-2-enoate: The position of the hydroxyl and methyl groups is different, leading to variations in chemical behavior and applications.
Ethyl (2E)-3-(2-hydroxy-5-methylphenyl)prop-2-enoate: The methyl group is in a different position, which can influence the compound’s properties.
Properties
Molecular Formula |
C12H14O3 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 3-(2-hydroxy-4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)7-6-10-5-4-9(2)8-11(10)13/h4-8,13H,3H2,1-2H3 |
InChI Key |
WQIRMJMBMPEMKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)C)O |
Origin of Product |
United States |
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